4-(3-Formylphenyl)phenol

Beschreibung

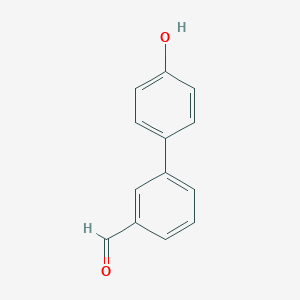

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMZKYZSGGGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374728 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283147-95-5 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 283147-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 3 Formylphenyl Phenol

Established Synthetic Routes for 4-(3-Formylphenyl)phenol

The preparation of this compound can be approached through various classical formylation reactions, which are typically applied to phenolic substrates. The starting material for these direct formylations is 4-phenylphenol (B51918).

Duff Reaction and its Mechanistic Nuances for Formylation of Phenolic Substrates

The Duff reaction is a well-known method for the formylation of aromatic compounds, particularly phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, often followed by hydrolysis. wikipedia.orgsemanticscholar.org This reaction predominantly yields ortho-hydroxybenzaldehydes. wikipedia.orgsemanticscholar.org For a substrate like 4-phenylphenol, the hydroxyl group strongly directs the electrophilic substitution to its ortho positions. Therefore, the Duff reaction would primarily produce 2-hydroxy-5-phenylbenzaldehyde (B1337557) rather than the desired this compound.

The mechanism of the Duff reaction is complex but is understood to involve the protonated hexamine ring opening to form an iminium ion. wikipedia.org This electrophile then attacks the electron-rich phenol (B47542) ring. Recent theoretical studies using DFT calculations suggest that the selectivity-determining step is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate which dictates the position of formylation. semanticscholar.orgrsc.org An intramolecular redox process follows, and subsequent hydrolysis liberates the aldehyde. wikipedia.org While advantageous due to the use of inexpensive reagents and operational simplicity, the Duff reaction is generally inefficient and its strong ortho-directing nature makes it unsuitable for the direct synthesis of this compound from 4-phenylphenol. wikipedia.orgsemanticscholar.org

Reimer-Tiemann Reaction for Aldehyde Introduction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols. wikipedia.org It employs chloroform (B151607) in a basic solution, where the deprotonation of chloroform generates the highly reactive dichlorocarbene (B158193). wikipedia.orgnrochemistry.com This electrophilic species is then attacked by the electron-rich phenoxide ion, formed by the deprotonation of the phenol in the basic medium. wikipedia.org

The reaction mechanism involves the delocalization of the negative charge of the phenoxide into the aromatic ring, which enhances its nucleophilicity. wikipedia.org The subsequent attack on the dichlorocarbene leads to a dichloromethyl-substituted phenol intermediate. wikipedia.org After hydrolysis, the final aldehyde product is formed. wikipedia.org Similar to the Duff reaction, the Reimer-Tiemann reaction is highly selective for the ortho position relative to the hydroxyl group. wikipedia.orgjk-sci.com While para-formylation can occur if the ortho positions are blocked, the primary product from 4-phenylphenol would be the ortho-formylated isomer. nrochemistry.comsciencemadness.org

Direct Formylation Techniques

Several other direct formylation methods exist, though they also face challenges with regioselectivity for non-symmetrical substrates. Techniques using reagents like formic acid or a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction are common for formylating activated aromatic rings. However, for 4-phenylphenol, these methods would still favor substitution ortho and para to the powerful hydroxyl directing group, not on the second phenyl ring.

One notable method for direct ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde, which shows high yields exclusively for salicylaldehydes. orgsyn.org Another approach reports the direct formylation of phenols using difluorocarbene as a carbon monoxide surrogate to produce aryl formates. rsc.org These methods, while innovative, are designed for substitution adjacent to the hydroxyl group and are not suited for the synthesis of this compound.

Multi-step Syntheses Involving Intermediates and Precursors

Given the regioselectivity constraints of direct formylation on 4-phenylphenol, multi-step synthetic sequences are a more practical approach to obtain this compound. These strategies involve either modifying a pre-existing biphenyl (B1667301) skeleton or constructing the biphenyl system via cross-coupling reactions.

One plausible multi-step route could begin with the protection of the hydroxyl group of 4-phenylphenol. The resulting protected biphenyl could then undergo electrophilic formylation. With the powerful ortho, para-directing influence of the hydroxyl group masked, formylation could potentially be directed to the unsubstituted ring, although a mixture of isomers would still be likely.

A more controlled and widely used approach is to employ modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy would involve coupling two separate, functionalized benzene (B151609) rings. For instance, a Suzuki coupling could be performed between (3-formylphenyl)boronic acid and a suitable 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol). Alternatively, 4-hydroxyphenylboronic acid could be coupled with a 3-halobenzaldehyde. This method offers superior control over the regiochemistry, ensuring the desired connectivity to form the this compound backbone. The development of efficient synthetic routes for precursors like 4-(3-Formylphenyl)phenylboronic acid is crucial for this strategy. vulcanchem.com

Another example of a multi-step synthesis involves the reaction of an aldehyde with tosylhydrazine monohydrate (TosMIC) in the presence of a base like DBU, which can be used to construct oxazole (B20620) rings from aldehydes, showcasing how formyl groups are key intermediates in building more complex heterocyclic structures. mdpi.com

Comparison of Synthetic Efficiencies and Selectivities

The choice of synthetic route is dictated by factors such as yield, regioselectivity, cost, and scalability. For the specific synthesis of this compound, a comparison highlights the limitations of classical direct formylations and the advantages of multi-step strategies.

| Synthetic Method | Typical Reagents | Primary Product from 4-Phenylphenol | Selectivity for this compound | Efficiency/Yield |

| Duff Reaction | Hexamine, Acid wikipedia.org | ortho-Formylated phenol (2-Hydroxy-5-phenylbenzaldehyde) wikipedia.org | Very Low / None | Generally inefficient wikipedia.org |

| Reimer-Tiemann Reaction | Chloroform, Base wikipedia.org | ortho-Formylated phenol (2-Hydroxy-5-phenylbenzaldehyde) wikipedia.org | Very Low / None | Moderate, but often with byproducts sciencemadness.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | ortho- and para-Formylated phenol | Very Low / None | Variable, depends on substrate |

| Multi-step (Suzuki Coupling) | (3-formylphenyl)boronic acid + 4-halophenol | This compound | High | Generally Good to Excellent |

Advanced Synthetic Strategies and Innovations

Modern organic synthesis focuses on developing more efficient, atom-economical, and sustainable methods. For the synthesis of complex molecules like this compound, advanced strategies often revolve around catalytic C-H activation and functionalization.

C-H activation is a powerful technique that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, potentially simplifying synthetic routes and reducing waste from pre-functionalized starting materials. manchester.ac.uk For a substrate like 4-phenylphenol, a transition-metal-catalyzed C-H formylation directed to the unsubstituted ring would be an ideal, though challenging, transformation. While many C-H activation methods focus on ortho-functionalization directed by a nearby functional group, recent research has explored achieving selectivity at other positions. researchgate.net

Innovations in catalysis also offer improvements. For example, the development of novel catalysts, including those based on copper immobilized on covalent organic frameworks, has been shown to enhance the efficiency of C-H activation for synthesizing phenol esters from aldehydes. rsc.org Similarly, palladium-catalyzed carbonylative transformations of aryl halides using formic acid as a carbon monoxide source present a greener alternative for introducing formyl groups. researchgate.net The development of heterogeneous catalysts that are easily separable and reusable is another key area of innovation, contributing to more sustainable synthetic processes. nih.govionike.com

While direct C-H formylation of the second ring in 4-phenylphenol remains a forward-looking goal, the principles of advanced catalytic cross-coupling and C-H functionalization are currently best applied to the synthesis of the necessary precursors for a more controlled multi-step synthesis of this compound. rsc.orgoregonstate.edu

Chemo- and Regioselective Synthesis Approaches

The synthesis of this compound requires careful control of chemo- and regioselectivity due to the presence of the electron-donating hydroxyl group and the electron-withdrawing formyl group. The primary challenge is to facilitate C-C bond formation while preventing unwanted side reactions such as oxidation of the aldehyde or etherification of the phenol.

A common strategy involves the Suzuki-Miyaura coupling reaction. Two principal disconnection approaches are viable:

Coupling of (3-formylphenyl)boronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol).

Coupling of (4-hydroxyphenyl)boronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde).

In both routes, the hydroxyl group often requires protection (e.g., as a methoxymethyl (MOM) or silyl (B83357) ether) to prevent interference with the catalytic cycle and to enhance solubility in organic solvents. The formyl group is generally stable under typical Suzuki conditions. Regioselectivity is dictated by the positions of the halogen and boron substituents on the starting materials, leading specifically to the desired 1,3'-biaryl linkage. rsc.org

Alternatively, transition-metal-free cascade reactions have been developed for synthesizing functionalized biaryls. acs.orgpku.edu.cn For instance, a nucleophilic aromatic substitution (SNAr) of an arylhydroxylamine with an arylsulfonium salt can produce functionalized biaryls under mild conditions, offering a different pathway that may tolerate sensitive functional groups. acs.org

Catalytic Methods in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound. Palladium and copper complexes are the most utilized catalysts for the key C-C bond formation step.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for biaryl synthesis. rsc.orgnih.gov The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor like Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. The choice of ligand is crucial for catalyst stability and reactivity. rsc.org For substrates bearing multiple functional groups, specialized ligands may be required to achieve high yields and selectivity. researchgate.net

Copper-Catalyzed Ullmann Reaction: The Ullmann reaction provides a classical alternative for biaryl synthesis, typically involving the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.orgnih.gov Modern Ullmann-type reactions can couple an aryl halide with a phenol, which is directly applicable to the synthesis of this compound. wikipedia.org These reactions often require ligands such as phenanthroline or N-methylglycine to facilitate the coupling under milder conditions. acs.orgacs.org

Below is a table summarizing typical catalytic systems for these reactions.

| Catalytic Method | Catalyst | Typical Ligand(s) | Base | Solvent | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd/C, NiCl₂(PCy₃)₂ | Triphenylphosphine (PPh₃), SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF, Water | High functional group tolerance; mild conditions. rsc.orgnih.gov |

| Ullmann Reaction | CuI, Cu-NPs, Cu(I)-bipyridyl complex | Phenanthroline, N-Methylglycine, PPh₃ | K₂CO₃, Cs₂CO₃, KOH | DMF, NMP, Toluene | Cost-effective metal catalyst; often requires higher temperatures. nih.govwikipedia.orgarkat-usa.org |

Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. gctlc.org Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or toluene with water or ethanol (B145695) in Suzuki reactions significantly improves the environmental profile of the synthesis. gctlc.orgresearchgate.net

Catalyst Reusability: Employing heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or copper nanoparticles (Cu-NPs), allows for easy recovery and reuse, reducing waste and cost. researchgate.netscirp.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. researchgate.netscielo.org.mx

Atom Economy: Designing synthetic routes to maximize the incorporation of all reactant atoms into the final product is a core principle. Cross-coupling reactions generally have good atom economy, though the generation of stoichiometric salt byproducts is a consideration. gctlc.org

Recent advances in Ullmann reactions focus on ligand-free conditions and the use of recyclable heterogeneous catalysts to overcome the harsh conditions of classical methods. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers a powerful platform for the scalable and automated synthesis of complex molecules like this compound. umontreal.caacs.orgnih.gov By moving from traditional batch processing to continuous flow, several advantages can be realized:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, which is especially important for highly exothermic reactions. umontreal.casyrris.jp

Increased Efficiency: Linking multiple synthetic steps into a single, continuous operation eliminates the need for intermediate isolation and purification, saving time and resources. syrris.jpmit.edu

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors. d-nb.info

For a multi-step synthesis of this compound, a flow process could integrate the initial cross-coupling reaction, any necessary deprotection steps, and in-line purification using packed columns containing scavengers or solid-supported reagents. umontreal.casyrris.jp

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of the synthetic reactions is paramount for optimizing the production of this compound, ensuring high yield and purity.

Detailed Reaction Mechanisms and Transition State Analysis

Suzuki-Miyaura Coupling: The generally accepted catalytic cycle involves three main steps: rsc.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzaldehyde) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., (4-hydroxyphenyl)boronic acid) is transferred to the Pd(II) complex. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. acs.orgnih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have been crucial in analyzing the transition states, suggesting that the reaction of the base with the organoboronic acid is the primary pathway. acs.orgnih.gov

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst. rsc.orgresearchgate.net

Ullmann Reaction: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Suzuki coupling. For C-C bond formation, one proposed mechanism involves the formation of a copper(I)-organometallic species, which then undergoes oxidative addition with a second molecule of aryl halide to form a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.org For C-O couplings, the reaction involves copper(I) alkoxides. wikipedia.org Kinetic studies reveal that the reaction can be inhibited by the product or halide byproducts, and the choice of ligand and base significantly impacts catalyst deactivation pathways. acs.orgnih.gov

Influence of Reaction Conditions on Product Yield and Purity

The outcome of the synthesis of this compound is highly sensitive to the specific reaction conditions employed.

| Parameter | Influence on Suzuki Coupling | Influence on Ullmann Coupling |

| Catalyst/Ligand | The choice of phosphine ligand affects catalyst stability and activity. Bulky, electron-rich ligands often improve yields for challenging substrates. mit.edu | Ligands like diamines or amino acids can accelerate the reaction and allow for lower temperatures. Ligand choice influences catalyst deactivation rates. acs.org |

| Base | The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction rate. acs.orgnih.gov | The base is required to deprotonate the phenol. The nature of the cation (e.g., K⁺, Cs⁺) and the base's solubility can have a tremendous impact on the yield. acs.orgarkat-usa.org |

| Solvent | Aprotic polar solvents like dioxane or THF are common. Aqueous conditions are increasingly used for greener processes. gctlc.org | High-boiling polar solvents like DMF or NMP are traditional. wikipedia.org Non-polar solvents like toluene can also be effective with the right catalyst system. arkat-usa.org |

| Temperature | Reactions are often run at elevated temperatures (80-110 °C) to ensure a reasonable rate, although highly active catalysts can work at room temperature. | Traditionally requires very high temperatures (>200 °C), but modern ligand-assisted protocols can work at temperatures as low as room temperature. wikipedia.orgacs.org |

| Reactant Purity | Impurities in the organoboron reagent can lead to side reactions like protodeboronation, reducing yield. | Water content can affect the reaction. The reactivity order of aryl halides is typically I > Br > Cl. |

Optimizing these parameters through systematic screening, potentially aided by automated or flow systems, is essential for developing a robust and high-yielding synthesis of this compound. d-nb.info

Side Reactions and By-product Formation in the Synthesis of this compound

Homocoupling

Homocoupling is a significant side reaction where two molecules of the same starting material couple together. In the context of synthesizing this compound, this can occur with either the boronic acid or the aryl halide partner.

Homocoupling of 3-Formylphenylboronic Acid: Two molecules of 3-formylphenylboronic acid can react to form 3,3'-diformylbiphenyl. This reaction is also palladium-catalyzed and can be promoted under certain conditions, particularly at higher temperatures or when the transmetalation step of the desired cross-coupling is slow. sigmaaldrich.comchemicalbook.comcsic.esrsc.org

Homocoupling of 4-Halophenol: Similarly, the oxidative addition of the aryl halide to the palladium(0) catalyst can be followed by a reaction with another molecule of the aryl halide, leading to the formation of 4,4'-dihydroxybiphenyl.

These homocoupling by-products have molecular weights distinct from the desired product, but their structural similarity can sometimes complicate purification processes.

Protodeboronation

Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. rsc.org For the synthesis of this compound, this reaction affects the 3-formylphenylboronic acid starting material.

The mechanism can be catalyzed by acid or, more relevantly for Suzuki coupling, by base. rsc.org The presence of water in the reaction medium can provide the proton source. This reaction leads to the formation of benzaldehyde (B42025) as a by-product, consuming the boronic acid and thereby reducing the yield of the target biphenyl. acs.org The stability of the boronic acid is crucial, and factors like pH and temperature must be controlled to minimize this side pathway. smolecule.com

Dehalogenation

Dehalogenation is the reductive removal of the halogen atom from the aryl halide starting material (4-halophenol), replacing it with a hydrogen atom. yonedalabs.comnih.govscribd.com This process results in the formation of phenol. The mechanism can involve the oxidative addition of the aryl halide to the palladium catalyst, followed by a reductive elimination step involving a hydride source. yonedalabs.com Potential hydride sources in the reaction mixture include solvents (like alcohols) or amine bases. yonedalabs.com Studies have shown that iodo-substituted aromatics can be more prone to dehalogenation than their bromo or chloro counterparts under certain conditions. acs.orgnih.govresearchgate.net

The table below summarizes the primary by-products formed during the Suzuki-Miyaura synthesis of this compound.

Table 1: Major By-products in the Suzuki-Miyaura Synthesis of this compound

| By-product Name | Chemical Formula | Originating Side Reaction | Starting Material Consumed |

|---|---|---|---|

| 3,3'-Diformylbiphenyl | C₁₄H₁₀O₂ | Homocoupling | 3-Formylphenylboronic acid |

| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | Homocoupling | 4-Halophenol |

| Benzaldehyde | C₇H₆O | Protodeboronation | 3-Formylphenylboronic acid |

Minimizing these side reactions is a key focus in process optimization. This often involves careful selection of the palladium catalyst and ligands, the base, the solvent system, and strict control over reaction temperature and time. acs.org For instance, the use of more active catalyst systems can promote the desired cross-coupling at lower temperatures, thereby reducing the incidence of thermally driven side reactions like homocoupling. organic-chemistry.org

Spectroscopic and Advanced Characterization of 4 3 Formylphenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 4-(3-Formylphenyl)phenol is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The spectrum would reveal key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values (proton count).

The key expected signals are:

Aldehydic Proton (-CHO): A highly deshielded singlet is expected in the region of δ 9.8-10.1 ppm. This downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 4.0-8.0 ppm.

Aromatic Protons: The eight aromatic protons are distributed across the two phenyl rings, creating a complex pattern in the aromatic region (approximately δ 6.8-8.0 ppm). Protons on the phenol (B47542) ring are generally more shielded than those on the formyl-substituted ring. The protons ortho to the hydroxyl group would appear more upfield compared to those ortho and para to the electron-withdrawing formyl group.

Expected ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.8 - 10.1 | Singlet (s) |

| Aromatic H (formyl-ring) | 7.5 - 8.0 | Multiplet (m) |

| Aromatic H (phenol-ring) | 6.8 - 7.5 | Multiplet (m) |

This table is predictive and based on general chemical shift values for similar functional groups.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The key expected signals are:

Aldehyde Carbonyl Carbon: A significantly deshielded signal is expected between δ 190-195 ppm.

Aromatic Carbons: The 12 aromatic carbons will produce signals in the typical range of δ 115-160 ppm.

The carbon bearing the hydroxyl group (C-OH) is expected around δ 155-160 ppm.

The carbon attached to the formyl group (C-CHO) would be found near δ 135-140 ppm.

The carbons of the biphenyl (B1667301) linkage would also have distinct shifts.

Expected ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-CHO | 135 - 140 |

This table is predictive and based on general chemical shift values for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Structural Elucidation

While specific 2D NMR data is unavailable, these techniques would be invaluable for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to assign adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the two phenyl rings and confirming the positions of the substituents. For instance, correlations from the aldehydic proton to carbons on its ring would be expected.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are in close proximity, which can help to determine the preferred conformation of the molecule around the biphenyl bond.

Solid-State NMR Applications

Solid-State NMR (ssNMR) could provide insights into the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. However, no published solid-state NMR studies for this specific compound were found.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Vibrational Analysis of Phenolic Hydroxyl and Aldehyde Carbonyl Groups

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its key functional groups.

Phenolic Hydroxyl (-OH) Group:

A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.

A C-O stretching vibration would also be visible in the region of 1200-1260 cm⁻¹.

Aldehyde Carbonyl (C=O) Group:

A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum around 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency from that of a simple aliphatic aldehyde.

The C-H stretch of the aldehyde group usually appears as a pair of weak to medium bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹.

Expected Vibrational Frequencies Data Table

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde -CHO | C=O Stretch | 1690 - 1715 (Strong, Sharp) |

| Aldehyde -CHO | C-H Stretch | ~2820 and ~2720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

This table is predictive and based on characteristic vibrational frequencies for these functional groups.

Raman spectroscopy would provide complementary information. The aromatic ring C=C stretching vibrations would be particularly strong in the Raman spectrum. The carbonyl C=O stretch is also typically Raman active.

Interpretation of Characteristic Absorption Bands

The infrared spectrum of this compound is expected to exhibit a combination of characteristic absorption bands arising from its phenolic hydroxyl group, the formyl (aldehyde) group, and the biphenyl backbone.

Key Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch | Phenolic -OH | 3550 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. |

| C=O Stretch | Aldehyde C=O | 1710 - 1685 | Strong | Conjugation with the aromatic ring may slightly lower the frequency. |

| C-H Stretch | Aldehydic C-H | 2850 - 2820 and 2750 - 2720 | Medium to Weak | Often appears as a pair of bands (Fermi resonance). |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong | Multiple bands are expected due to the two phenyl rings. |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong | |

| C-H Bending (out-of-plane) | Aromatic C-H | 900 - 675 | Strong | The substitution pattern on both rings will influence the exact positions. |

These predicted values are based on the typical ranges for these functional groups and may be influenced by the electronic interactions between the formyl and hydroxyl substituents through the biphenyl system.

Advanced Vibrational Spectroscopy Techniques

While no specific studies utilizing advanced vibrational spectroscopy techniques for this compound have been found, techniques such as Raman spectroscopy and surface-enhanced Raman scattering (SERS) could provide valuable complementary information. Raman spectroscopy would be particularly useful for observing the non-polar C=C stretching vibrations of the aromatic rings. SERS could be employed to enhance the signal of the molecule, potentially providing insights into its orientation on a metallic surface.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with the conjugated biphenyl system and the aromatic chromophores. The presence of the electron-donating hydroxyl group and the electron-withdrawing formyl group will likely lead to intramolecular charge transfer (ICT) character in some of the electronic transitions.

Predicted Electronic Transitions for this compound:

| Transition Type | Chromophore | Predicted λmax (nm) | Notes |

| π → π | Biphenyl System | ~250 - 280 | This is a characteristic absorption for the biphenyl moiety. |

| n → π | Aldehyde C=O | ~300 - 340 | This transition is typically weak. |

| ICT | Whole Molecule | > 280 | The presence of both donor (-OH) and acceptor (-CHO) groups can lead to a charge transfer band, the position of which would be sensitive to solvent polarity. |

Solvatochromic Studies and Environmental Effects

Due to the presence of both a hydrogen bond donor (-OH) and an acceptor (C=O), as well as the potential for intramolecular charge transfer, this compound is a strong candidate for exhibiting solvatochromism. The position of the absorption maxima, particularly the ICT band, is expected to shift with changes in solvent polarity. In polar protic solvents, hydrogen bonding with the solvent could lead to significant shifts in the electronic transitions. Such studies would provide valuable information about the electronic ground and excited states of the molecule.

Quantitative Spectroscopic Analysis

UV-Vis spectroscopy could be a viable method for the quantitative analysis of this compound, provided a suitable wavelength of maximum absorbance (λmax) with a sufficient molar absorptivity is identified. A calibration curve following the Beer-Lambert law would need to be established using standards of known concentration. The choice of solvent would be critical to ensure solubility and minimize interference.

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Predicted Fragmentation Pattern in Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 198, corresponding to the molecular weight of the compound (C₁₃H₁₀O₂).

Key Predicted Fragment Ions:

| m/z | Proposed Fragment | Notes |

| 197 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehydic or phenolic group. |

| 169 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |

| 141 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |

| 115 | Further fragmentation of the biphenyl ring system. | |

| 93 | [C₆H₅O]⁺ | Fragment corresponding to a phenoxy cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The relative abundances of these fragment ions would provide a characteristic fingerprint for this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the confident assignment of a unique molecular formula.

For this compound, with a chemical formula of C13H10O2, the theoretical exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C13H10O2 |

| Theoretical Monoisotopic Mass | 198.0681 g/mol |

| Expected Ion (e.g., [M+H]+) | 199.0753 |

This table is generated based on the known chemical formula and illustrates the type of data obtained from HRMS.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint, helping to piece together the original structure.

For this compound, fragmentation would likely occur at the weaker bonds, such as the bond connecting the two phenyl rings or adjacent to the carbonyl and hydroxyl groups. The analysis of these fragments would help confirm the connectivity of the formyl and phenol moieties to the central phenyl ring. Common fragmentation patterns for aromatic aldehydes and phenols would be expected. libretexts.org For instance, the loss of the formyl group (-CHO) or carbon monoxide (CO) is a characteristic fragmentation of aromatic aldehydes. libretexts.org Similarly, phenols can exhibit complex fragmentation patterns involving the aromatic ring. docbrown.infoyoutube.com

Table 2: Hypothetical Fragmentation Data for this compound

| m/z (Hypothetical) | Possible Fragment Identity | Notes |

| 198 | [C13H10O2]+• | Molecular Ion |

| 169 | [M - CHO]+ | Loss of the formyl group |

| 170 | [M - CO]+ | Loss of carbon monoxide |

| 93 | [C6H5O]+ | Fragment corresponding to the phenol moiety |

| 105 | [C7H5O]+ | Fragment corresponding to the benzaldehyde (B42025) moiety |

This table is illustrative and shows potential fragmentation pathways based on the structure of this compound and general fragmentation rules for similar compounds.

Ion Mobility Spectrometry for Conformation Analysis

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone. mdpi.comnih.gov

For this compound, IMS could provide insights into its gas-phase conformation. The rotation around the bond connecting the two phenyl rings can lead to different spatial arrangements (conformers). These conformers would have different collision cross-sections (CCS), which is a measure of their effective size in the gas phase. By measuring the drift time of the ions through a drift tube filled with a neutral buffer gas, different conformers could potentially be resolved. nih.gov This would provide valuable information about the three-dimensional structure and flexibility of the molecule.

Table 3: Expected Ion Mobility Spectrometry Data for this compound

| Parameter | Expected Information |

| Drift Time | The time it takes for the ion to traverse the mobility cell. |

| Collision Cross-Section (CCS) | A value in Ų representing the rotational average of the ion's surface area. Different conformers would have distinct CCS values. |

This table describes the type of data that would be obtained from an IMS experiment on this compound.

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. mdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

If a suitable single crystal of this compound could be grown, SCXRD would provide a definitive three-dimensional model of the molecule. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key structural parameter that would be determined. researchgate.neteurjchem.com

Table 4: Illustrative Single Crystal X-ray Diffraction Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Dihedral Angle | The angle between the two phenyl rings. |

This table outlines the key parameters that would be obtained from a successful single crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. libretexts.orgcarleton.edu Instead of a single crystal, a finely ground powder is used, which contains a vast number of randomly oriented crystallites. malvernpanalytical.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. anton-paar.com

PXRD would be used to confirm the crystallinity of a synthesized batch of this compound and to identify the specific crystalline form (polymorph). Each polymorph of a compound will produce a unique PXRD pattern. The pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

Table 5: Representative Powder X-ray Diffraction Data for a Crystalline Solid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Calculated Value 1 | Measured Value 1 |

| Hypothetical Value 2 | Calculated Value 2 | Measured Value 2 |

| Hypothetical Value 3 | Calculated Value 3 | Measured Value 3 |

This table provides an example of how PXRD data is typically presented. The actual values would be specific to the crystalline phase of this compound.

Electron Crystallography

Electron crystallography is an emerging technique for determining the structure of materials that are not amenable to conventional X-ray crystallography, particularly very small crystals. nih.goviucr.orgnih.gov Electrons interact much more strongly with matter than X-rays, allowing for the analysis of nanocrystals that are too small for X-ray diffraction. dectris.com

If forming single crystals of this compound suitable for SCXRD proves difficult, electron crystallography could be a viable alternative. By using a transmission electron microscope, diffraction patterns can be collected from nanocrystalline samples. These patterns can then be used to solve the crystal structure, providing similar information to that obtained from SCXRD.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the thermal properties of a material, such as its stability and phase behavior as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is fundamental for assessing the thermal stability of a compound. For this compound, a TGA experiment would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature.

The decomposition of this compound would likely occur in distinct stages. The initial weight loss might correspond to the volatilization of the molecule itself if it sublimes, or the loss of the formyl group (-CHO) or hydroxyl group (-OH). At higher temperatures, the biphenyl backbone would be expected to decompose. The temperature at which significant weight loss begins indicates the onset of decomposition and is a key measure of the compound's thermal stability. The analysis would also determine the amount of residual char left at the end of the experiment, which is particularly relevant for phenol-containing compounds that can form carbonaceous residues.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| < 150 | ~0% | No significant decomposition |

| 150 - 300 | Variable | Onset of decomposition, potential loss of functional groups |

| > 300 | Significant | Decomposition of the biphenyl structure |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). If the compound can exist in an amorphous or glassy state, a subtle shift in the baseline, known as a glass transition (T_g), might be observed at a temperature lower than the melting point. Any crystallization events would appear as exothermic peaks. This data is crucial for understanding the compound's physical state and purity.

Surface Characterization Techniques

Surface characterization techniques provide information about the elemental composition and morphology of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When applied to this compound, XPS would irradiate the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the elements present.

The XPS spectrum would show peaks for carbon (C) and oxygen (O). High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic rings (C-C, C-H), the carbon bonded to the hydroxyl group (C-OH), and the carbonyl carbon of the formyl group (C=O). Similarly, the O 1s spectrum could differentiate between the oxygen in the hydroxyl group and the oxygen in the formyl group. This allows for a detailed analysis of the surface chemistry and can detect any surface oxidation or contamination.

Expected Binding Energies in XPS for this compound

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| Carbon | C 1s | C-OH | ~286.0 |

| Carbon | C 1s | C=O (aldehyde) | ~287-288 |

| Oxygen | O 1s | C-OH | ~533.0 |

Electron Microscopy (SEM, TEM) for Morphological Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to obtain high-resolution images of a material's morphology and structure.

For this compound, which is expected to be a crystalline solid, SEM would be used to visualize the shape, size, and surface topography of its crystals. The images would reveal the crystal habit (e.g., needles, plates) and could identify any defects or variations in morphology.

TEM, which has a higher resolution, could be used to study the internal structure of the crystals if they are sufficiently thin or if thin sections can be prepared. This could reveal details about the crystal lattice and any nanoscale features. For organic molecules, sample preparation for TEM can be challenging due to the potential for damage from the electron beam.

Theoretical and Computational Studies of 4 3 Formylphenyl Phenol

Quantum Chemical Calculations

Quantum chemical methods are instrumental in predicting the behavior of molecules at the atomic level. These calculations provide a foundation for understanding the geometry, electronic properties, and reactivity of 4-(3-Formylphenyl)phenol.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized to perform geometry optimization. This process determines the most stable, lowest-energy three-dimensional arrangement of the atoms in the molecule.

Currently, specific studies employing high-accuracy ab initio methods, such as Coupled Cluster (CC) or Møller-Plesset (MP) perturbation theory, for this compound are not extensively documented in available research. While DFT provides a robust and efficient approach, ab initio methods would offer a higher level of theory for even more precise energy and property calculations, serving as a benchmark for DFT results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and its tendency to undergo electronic excitation.

For this compound, the HOMO is primarily located on the phenol (B47542) ring, indicating this is the region most likely to donate electrons. Conversely, the LUMO is concentrated on the formylphenyl moiety, which acts as the electron-accepting region. A smaller energy gap suggests that the molecule can be more easily excited, which is a key factor in its potential optical and electronic applications. Theoretical calculations have quantified these energy levels.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -2.13 |

Theoretical calculations are also used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. The key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability indicates a strong NLO response.

Computational studies on this compound have shown that it possesses significant NLO properties. The intramolecular charge transfer from the electron-donating hydroxyl group to the electron-accepting formyl group across the π-conjugated system is believed to be the origin of this NLO activity. The calculated first-order hyperpolarizability is found to be several times greater than that of urea, a standard reference material for NLO studies.

Table 2: Calculated NLO Properties of this compound

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.45 Debye |

| Mean Polarizability (α) | - |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

As of now, specific research employing Molecular Dynamics (MD) simulations to analyze the conformational flexibility of this compound is not widely available. Such studies would provide valuable information on how the molecule behaves in different environments (e.g., in solution), including the rotational freedom around the bond connecting the two phenyl rings and the flexibility of the formyl group. This information is crucial for understanding its interactions in biological systems or its packing in solid-state materials.

Intermolecular Interactions and Solvent Effects

The intermolecular forces at play in this compound are pivotal in determining its physical properties, such as melting point, boiling point, and solubility. The primary interactions anticipated are hydrogen bonding, dipole-dipole interactions, and van der Waals forces, including London dispersion forces and π-π stacking.

The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and formyl groups can act as hydrogen bond acceptors. This allows for the formation of a robust network of intermolecular hydrogen bonds in the solid state, contributing to a relatively high melting point. In solution, the nature of the solvent significantly influences these interactions.

Solvent Effects:

Protic Solvents: In protic solvents like water or ethanol (B145695), the solvent molecules can compete with this compound in forming hydrogen bonds. This can disrupt the self-association of the compound, leading to increased solubility. The solvent can form hydrogen bonds with both the hydroxyl and formyl groups, effectively solvating the molecule.

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) can act as hydrogen bond acceptors, interacting strongly with the phenolic proton. This interaction can influence the conformational preferences of the molecule.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene (B28343), the solubility of this compound is expected to be limited. The polar functional groups (hydroxyl and formyl) are not well-solvated, and the intermolecular hydrogen bonding between the solute molecules will be more favorable than solute-solvent interactions.

Computational modeling, particularly through molecular dynamics simulations, can provide a more granular understanding of these solvent effects. By simulating the behavior of this compound in different solvent environments, it is possible to predict its solvation free energy and preferred conformations.

Structure-Reactivity and Structure-Property Relationships

The arrangement of the phenyl rings and the electronic nature of the hydroxyl and formyl substituents dictate the reactivity and properties of this compound. Computational chemistry offers powerful tools to probe these relationships.

Prediction of Chemical Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to predict the chemical reactivity of molecules. By calculating the distribution of electron density and the energies of molecular orbitals, we can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the following reactivity patterns can be predicted:

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. The ortho and para positions relative to the hydroxyl group are the most likely sites for substitution. Conversely, the benzaldehyde (B42025) ring is deactivated by the electron-withdrawing formyl group.

Nucleophilic Addition to the Carbonyl Group: The carbon atom of the formyl group is electrophilic and susceptible to attack by nucleophiles.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The phenolic ring can also undergo oxidation, particularly under strong oxidizing conditions.

DFT calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the most favorable reaction pathways.

Computational Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions can aid in the assignment of experimental NMR spectra. For this compound, distinct signals are expected for the protons and carbons of the two different phenyl rings.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. This allows for the prediction of the IR spectrum, with characteristic peaks expected for the O-H stretch of the phenol, the C=O stretch of the aldehyde, and the C-H and C=C vibrations of the aromatic rings.

| Spectroscopic Data Type | Predicted Key Features |

|---|---|

| ¹H NMR | Distinct aromatic proton signals for each ring; a singlet for the aldehyde proton; a broad singlet for the phenolic proton. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and distinct sets of signals for the carbons of each aromatic ring. |

| IR Spectroscopy | A broad O-H stretching band; a sharp C=O stretching band; C-H and C=C aromatic stretching bands. |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a class of compounds including this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors.

Relevant Molecular Descriptors:

Topological Descriptors: These describe the connectivity of the molecule (e.g., molecular weight, branching indices).

Electronic Descriptors: These relate to the electron distribution (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Steric Descriptors: These describe the three-dimensional shape of the molecule (e.g., molecular volume, surface area).

A hypothetical QSPR study to predict a property like the octanol-water partition coefficient (logP) for a series of substituted (3-formylphenyl)phenols might involve the descriptors shown in the table below.

| Compound | Molecular Weight (g/mol) | Calculated LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 198.22 | 2.85 | 3.5 | 205.4 |

| Substituted Analog 1 | ... | ... | ... | ... |

| Substituted Analog 2 | ... | ... | ... | ... |

By building a regression model based on a training set of compounds with known properties, the model can then be used to predict the properties of new, untested compounds like this compound.

Advanced Research Applications of 4 3 Formylphenyl Phenol

Organic Synthesis and Materials Chemistry Building Block

The dual reactivity of 4-(3-Formylphenyl)phenol makes it a valuable precursor in the synthesis of a wide array of organic molecules and polymeric materials. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the aldehyde group can participate in condensation reactions to form imines (Schiff bases), alkenes, and other carbon-carbon and carbon-heteroatom bonds.

As a precursor, this compound is instrumental in the synthesis of various novel organic compounds. The aldehyde functionality is readily converted into other functional groups, or it can be used to link molecular fragments.

Schiff Base Formation: The condensation reaction between the formyl group of this compound and primary amines yields Schiff bases (imines). These compounds are significant in coordination chemistry and have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties nih.govwikipedia.org. The phenolic hydroxyl group can remain free or be used to introduce additional functionalities.

Chalcone (B49325) Synthesis: Through Claisen-Schmidt condensation with acetophenones, this compound can be used to synthesize chalcones. Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer effects by inducing apoptosis and inhibiting tubulin polymerization lookchem.comunt.edunih.gov.

Benzoxazine (B1645224) Monomers: The phenolic hydroxyl and formyl groups can, in principle, participate in the synthesis of benzoxazine monomers, which are precursors to high-performance polybenzoxazine resins. The synthesis typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269) mdpi.comp212121.comeurekaselect.com. The structure of this compound offers a unique opportunity to create novel benzoxazine structures.

Table 1: Examples of Novel Organic Compounds Derived from Phenolic Aldehydes

| Compound Class | Synthetic Route | Potential Applications |

| Schiff Bases | Condensation with primary amines | Coordination chemistry, Medicinal chemistry (antimicrobial, anticancer) nih.govwikipedia.org |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Medicinal chemistry (anticancer, anti-inflammatory) lookchem.comunt.edunih.gov |

| Benzoxazines | Reaction with primary amines and formaldehyde (potential) | High-performance resins, Composites mdpi.comp212121.comeurekaselect.com |

The bifunctionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of various polymers and resins with potentially desirable properties such as thermal stability and chemical resistance.

Phenolic Resins: Phenol-formaldehyde resins are a class of thermosetting polymers with wide industrial applications wikipedia.orgminia.edu.egyoutube.com. The phenolic moiety of this compound can react with formaldehyde or other cross-linking agents to form a polymer network. The presence of the formylphenyl group would introduce additional functionality and rigidity compared to traditional phenol-based resins mdpi.comscribd.com.

Poly(azomethine)s: Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are polymers containing the azomethine (-CH=N-) linkage in their main chain. They can be synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. This compound, after conversion to a diamine or another bifunctional derivative, could be a valuable monomer for creating thermally stable and potentially conductive poly(azomethine)s mdpi.comgentaur.comnsf.govnih.gov.

The defined geometry and reactive sites of this compound make it an attractive building block for the bottom-up synthesis of crystalline porous materials like COFs and MOFs.

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds unt.eduacs.orgresearchgate.net. The aldehyde functionality of this compound can be utilized in reversible condensation reactions with amines or hydrazines to form imine- or azine-linked COFs, respectively unt.eduacs.org. These materials are investigated for applications in gas storage, separation, and catalysis nih.govacs.orgespublisher.com.

Metal-Organic Frameworks (MOFs): MOFs are coordination polymers composed of metal ions or clusters connected by organic ligands nih.govnih.govyoutube.com. The carboxylate derivative of this compound, 4-(3-carboxyphenyl)phenol, could serve as a linker in MOF synthesis. The presence of both a carboxylate and a phenol group offers multiple coordination sites and the potential for post-synthetic modification nih.govnih.govmdpi.com. MOFs are known for their high porosity and are used in gas storage, catalysis, and sensing nih.govnih.govmdpi.com.

Table 2: Potential Frameworks Utilizing this compound Derivatives

| Framework Type | Linkage/Coordination | Key Properties | Potential Applications |

| Covalent Organic Frameworks (COFs) | Imine (-C=N-), Azine (-C=N-N=C-) | Crystalline, Porous, High Surface Area | Gas Storage, Separation, Catalysis unt.eduacs.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Carboxylate-Metal Coordination | High Porosity, Tunable Structure | Gas Storage, Catalysis, Sensing nih.govnih.govmdpi.com |

The aromatic structure of this compound provides a scaffold for the development of materials with interesting optical and electronic properties.

Luminescent Materials: Derivatives of this compound, such as Schiff bases and chalcones, can exhibit fluorescence. Incorporation of this molecule into larger conjugated systems or coordination complexes can lead to the development of new luminescent materials for applications in sensing and imaging.

Photochromic Polymers: Photochromic materials can change their color upon exposure to light. While direct research on this compound in this area is limited, its derivatives could potentially be incorporated into polymer chains to create photoresponsive materials.

Medicinal Chemistry and Biological Activity Research

Phenol and aldehyde functionalities are present in many biologically active molecules. This makes this compound an interesting starting point for the synthesis of compounds with potential therapeutic applications. Phenolic compounds are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects mdpi.comeurekaselect.comnsf.govnih.govresearchgate.netnih.govmdpi.com.

The core structure of this compound can be found in more complex molecules with demonstrated biological activity. It can also serve as a key intermediate in the synthesis of potential drug candidates.

Enzyme Inhibitors: The structural motifs within this compound are present in various enzyme inhibitors. For example, some chalcone derivatives are known to inhibit tubulin polymerization, a key target in cancer chemotherapy lookchem.com.

Anticancer Agents: Phenolic compounds are widely studied for their anticancer properties nih.gov. Derivatives of this compound, such as certain Schiff bases and chalcones, have shown cytotoxicity against various cancer cell lines lookchem.comunt.edunih.gov. The mechanism of action often involves the induction of apoptosis and cell cycle arrest lookchem.comunt.edunih.govnih.gov.

Antioxidant and Antimicrobial Agents: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties. Schiff base derivatives of phenolic aldehydes have also been reported to possess antimicrobial activity against various bacteria and fungi nih.gov.

Table 3: Investigated Biological Activities of Phenol Derivatives

| Biological Activity | Compound Type | Mechanism of Action (Example) |

| Anticancer | Chalcones, Schiff Bases | Induction of apoptosis, Tubulin polymerization inhibition lookchem.comunt.edunih.govnih.gov |

| Antioxidant | Phenolic Compounds | Radical scavenging by the hydroxyl group mdpi.comnih.gov |

| Antimicrobial | Schiff Bases | Disruption of microbial cell processes nih.gov |

| Enzyme Inhibition | Chalcones | Inhibition of enzymes like tubulin lookchem.com |

Investigations into Antioxidant Properties and Reactive Oxygen Species Trapping

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.govresearchgate.net This activity is crucial in combating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. researchgate.netnih.gov

The fundamental mechanism of the antioxidant activity of phenols involves the direct neutralization of free radicals. nih.gov Specifically, they are effective scavengers of various reactive oxygen species (ROS), including the superoxide (B77818) anion radical (O₂•⁻), the hydroxyl radical (HO•), and singlet oxygen (¹O₂). nih.gov The reactivity of phenolic compounds with these species has been studied using techniques such as chemiluminescence, electron spin resonance spin trapping, and spectrophotometry. nih.gov

While direct studies on the antioxidant activity of this compound are not extensively documented in the reviewed literature, its structural features suggest a potential for such properties. The presence of the phenolic hydroxyl group is a key indicator of its ability to act as a free radical scavenger. nih.govresearchgate.net Furthermore, the modification of nanoparticles with phenolic compounds has been shown to preserve their antioxidant effects, enabling them to reduce ROS levels within cells. nih.gov This suggests that this compound could potentially be used to functionalize materials to impart antioxidant capabilities.

Table 1: Reactivity of Selected Phenolic Compounds with Reactive Oxygen Species

| Phenolic Compound | Reactivity with O₂•⁻ | Reactivity with HO• | Reactivity with ¹O₂ |

|---|---|---|---|

| Sesamol | Scavenger | Scavenger | Scavenger |

| Phenolic Acids | Scavenger | Scavenger | Scavenger |

| Flavonols | Scavenger | Scavenger | Scavenger |

| Flavone | Scavenger | Scavenger | Scavenger |

| Flavanones | Scavenger | Scavenger | Scavenger |

Source: Adapted from studies on the scavenging effects of phenolic compounds. nih.gov

Exploration of Antimicrobial and Antifungal Activities

Substituted biphenyls and other phenolic derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netnih.gov The antimicrobial activity of these compounds is often linked to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with cellular metabolic processes. nih.gov

Research into biphenyl-2,6-diethanone derivatives has revealed their potential as antifungal agents, with some compounds showing efficacy against Cryptococcus neoformans. researchgate.net Molecular docking studies have suggested that these compounds may act by inhibiting fungal enzymes such as cytochrome P450-14-alpha-sterol demethylase. researchgate.net Similarly, substituted 4-biphenyl acetamides have been synthesized and screened for their antifungal activity against Curvalaria lunata, with several derivatives showing moderate to good activity. bpasjournals.com

While specific studies on the antimicrobial and antifungal properties of this compound were not identified in the provided search results, its structural similarity to other bioactive biphenyl (B1667301) and phenolic compounds suggests it could exhibit similar activities. The presence of both a phenol and an aldehyde group could contribute to its potential antimicrobial effects, as both functional groups are known to be involved in antimicrobial action. nih.govnih.gov For instance, cinnamaldehyde, an aromatic aldehyde, is known for its ability to inhibit the growth of bacteria, filamentous molds, and yeast. nih.gov

Studies on Enzyme Inhibition and Receptor Binding (e.g., Urease Inhibition)

Enzyme inhibition is a critical area of drug discovery, and phenolic compounds have been investigated as inhibitors for a variety of enzymes. nih.gov One area of particular interest is the inhibition of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.govscielo.br Urease inhibitors have applications in both agriculture, to prevent the loss of nitrogen from urea-based fertilizers, and in medicine, to treat infections caused by urease-producing bacteria like Helicobacter pylori. nih.govscielo.br

Phenolic aldehydes, in particular, have been identified as promising urease inhibitors. scielo.brresearchgate.net Studies on derivatives of plant phenolic natural products such as protocatechuic aldehyde, syringaldehyde, and vanillin (B372448) have shown that they can be potent urease inhibitors. scielo.br The inhibitory mechanism of these compounds is often mixed, indicating that they can bind to both the active site and allosteric sites of the enzyme. scielo.br The aldehyde functional group is thought to play a key role in the inhibitory activity.

Given that this compound is a phenolic aldehyde, it is a strong candidate for investigation as a urease inhibitor. Its structure aligns with the characteristics of other known phenolic aldehyde-based urease inhibitors. The biphenyl core could also contribute to its binding affinity and specificity for the enzyme.

Table 2: Urease Inhibition by Phenolic Aldehydes and Their Derivatives

| Compound | Source/Type | % Urease Inhibition (at 1.6 mM) |

|---|---|---|

| Hydroxyurea (HU) | Standard Inhibitor | ~95% |

| Protocatechuic Aldehyde (PA) | Natural Phenolic Aldehyde | ~68% |

| Syringaldehyde (SA) | Natural Phenolic Aldehyde | Marginal |

| Vanillin (VA) | Natural Phenolic Aldehyde | Marginal |

| 2A7 (PA derivative) | Synthetic Derivative | ~94% |

| 2B10 (PA derivative) | Synthetic Derivative | ~94% |

| 2A9 (SA derivative) | Synthetic Derivative | ~59% |

| 2D2 (VN derivative) | Synthetic Derivative | ~59% |

Source: Adapted from research on urease inhibitors from plant phenolic aldehydes. scielo.brresearchgate.net

Modulation of Biological Pathways

Phenolic compounds are known to modulate a variety of intracellular signaling pathways, which underlies many of their therapeutic effects, including anti-inflammatory and neuroprotective activities. nih.govnih.gov These compounds can influence the activity of transcription factors, protein kinases, and other components of signaling cascades. nih.gov

The anti-inflammatory properties of phenols are attributed not only to their antioxidant capacity but also to their ability to modulate inflammatory mediators. nih.gov They can affect signaling pathways such as the nuclear factor (NF)-κB pathway, the activator protein (AP)-1 pathway, and the mitogen-activated protein kinase (MAPK) pathways. nih.gov

In the context of neurodegenerative diseases, polyphenols have been shown to modulate neurotrophic signaling pathways. nih.gov They can activate Trk receptors, which in turn triggers downstream pathways like the Ras/MAPK and PI3K/Akt pathways, ultimately leading to the increased transcription of genes involved in neuronal survival and differentiation. nih.gov

While no specific studies on the modulation of biological pathways by this compound were found, its phenolic nature suggests that it could have similar effects. Its ability to potentially cross cell membranes due to the biphenyl structure might allow it to interact with intracellular targets and modulate signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.

Applications in Biosensors and Hybrid Detectors

The electrochemical properties of phenolic compounds make them suitable for use in the development of biosensors. nih.govnih.gov Enzyme-based biosensors, for instance, can utilize enzymes like tyrosinase immobilized on a transducer surface to detect phenolic compounds in various samples. nih.gov The enzymatic reaction with the phenol generates a detectable signal, which can be correlated to the concentration of the analyte.

While there is no direct evidence of this compound being used in biosensors, its phenolic group could be a target for such detection methods. Conversely, the aldehyde group could be used for immobilization onto a sensor surface through chemical reactions.

In the realm of radiation detection, hybrid detectors are an emerging technology. dectris.com While the search results mention hybrid photon-counting detectors and hybrid detectors for neutrons combining phenyl-polysiloxanes with silicon detectors, a direct application of this compound is not indicated. dectris.comresearchgate.net However, the presence of aromatic rings in the molecule could be of interest for applications where interaction with high-energy radiation is relevant.